molecular formula C20H36O2Si2 B13994608 3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene

3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene

Cat. No.: B13994608
M. Wt: 364.7 g/mol
InChI Key: RHMQZMRZZVIEGL-UHFFFAOYSA-N
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Description

3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene: is an organosilicon compound characterized by the presence of two tert-butyl(dimethyl)silyloxy groups attached to a styrene backbone. This compound is notable for its stability and utility in various chemical reactions, particularly in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The process can be summarized as follows:

    Protection of Hydroxyl Groups: The hydroxyl groups on the styrene derivative are protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine.

    Formation of the Final Compound: The protected intermediate is then subjected to further reactions to introduce the styrene moiety, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reagents: Large quantities of tert-butyl(dimethyl)silyl chloride and the styrene derivative are handled in industrial reactors.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and catalyst concentrations are optimized for maximum yield and purity.

    Purification: The final product is purified using techniques like distillation, crystallization, or chromatography to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Corresponding ketones or alcohols.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene primarily involves the stability and reactivity of the silyloxy groups. These groups provide protection to hydroxyl functionalities, allowing selective reactions to occur at other sites on the molecule. The tert-butyl(dimethyl)silyloxy groups can be selectively removed under mild conditions, revealing the hydroxyl groups for further functionalization .

Comparison with Similar Compounds

Uniqueness: 3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene is unique due to its dual silyloxy groups attached to a styrene backbone, providing enhanced stability and reactivity in various chemical reactions. This makes it particularly valuable in complex organic synthesis and materials science applications.

Properties

Molecular Formula

C20H36O2Si2

Molecular Weight

364.7 g/mol

IUPAC Name

tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxy-5-ethenylphenoxy]-dimethylsilane

InChI

InChI=1S/C20H36O2Si2/c1-12-16-13-17(21-23(8,9)19(2,3)4)15-18(14-16)22-24(10,11)20(5,6)7/h12-15H,1H2,2-11H3

InChI Key

RHMQZMRZZVIEGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C=C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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